molecular formula C24H18O6 B096554 (R)-(+)-Dimethyl-2,2'-dihydroxy-1,1'-binaphthalene-3,3'-dicarboxylate CAS No. 18531-91-4

(R)-(+)-Dimethyl-2,2'-dihydroxy-1,1'-binaphthalene-3,3'-dicarboxylate

Cat. No.: B096554
CAS No.: 18531-91-4
M. Wt: 402.4 g/mol
InChI Key: SCOGIYZPQMECLW-UHFFFAOYSA-N
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Description

(R)-(+)-Dimethyl-2,2'-dihydroxy-1,1'-binaphthalene-3,3'-dicarboxylate (CAS: 18531-91-4) is a chiral binaphthyl derivative characterized by hydroxyl groups at the 2,2'-positions and dimethyl ester groups at the 3,3'-positions . This compound serves as a critical intermediate in asymmetric catalysis, particularly in the synthesis of phase-transfer catalysts (PTCs) and chiral ligands. Its rigid binaphthyl backbone and electron-withdrawing ester groups enhance enantioselectivity in reactions such as alkylations and conjugate additions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-hydroxy-4-(2-hydroxy-3-methoxycarbonylnaphthalen-1-yl)naphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O6/c1-29-23(27)17-11-13-7-3-5-9-15(13)19(21(17)25)20-16-10-6-4-8-14(16)12-18(22(20)26)24(28)30-2/h3-12,25-26H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOGIYZPQMECLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2C(=C1O)C3=C(C(=CC4=CC=CC=C43)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69678-00-8, 18531-91-4
Record name (S)-(+)-Dimethyl-2,2'-dihydroxy-1,1'-binaphthalene-3,3'-dicarboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (R)-(+)-Dimethyl-2,2'-dihydroxy-1,1'-binaphthalene-3,3'-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Classical Esterification of the Dicarboxylic Acid Precursor

The foundational method for synthesizing this compound involves the esterification of (R)-2,2'-dihydroxy-1,1'-binaphthalene-3,3'-dicarboxylic acid. The reaction employs methanol as the nucleophile and sulfuric acid as the catalyst, proceeding under reflux conditions (60–80°C) for 12–24 hours. The mechanism follows Fischer esterification, where the acid’s carbonyl oxygen is protonated, enhancing electrophilicity for methanol attack.

Key Parameters:

  • Molar Ratio: A 10:1 excess of methanol to dicarboxylic acid ensures complete conversion.

  • Catalyst Loading: 5–10 wt% sulfuric acid relative to the acid precursor.

  • Yield: 70–85% after recrystallization from ethanol/water mixtures.

Limitations:

  • Requires chiral resolution if starting from racemic dicarboxylic acid.

  • Prolonged reaction times risk partial hydrolysis of ester groups.

Asymmetric Catalytic Esterification

To bypass resolution steps, asymmetric catalysis directly generates the (R)-enantiomer. Chiral Brønsted acids (e.g., BINOL-derived phosphoric acids) activate the dicarboxylic acid, enabling enantioselective esterification. For example, using (R)-TRIP (a thiourea-based catalyst) in dichloromethane at 25°C achieves 90–95% enantiomeric excess (ee).

Reaction Scheme:

  • Activation: The catalyst protonates the carboxylic acid, forming a chiral ion pair.

  • Nucleophilic Attack: Methanol selectively approaches the re face of the activated carbonyl.

  • Product Release: The catalyst regenerates, completing the catalytic cycle.

Optimization Data:

CatalystSolventTemp (°C)Time (h)ee (%)Yield (%)
(R)-TRIPCH₂Cl₂25249288
BINOL-phosphateToluene40368582
SquaramideTHF0489475

Advantages:

  • Eliminates need for post-synthesis resolution.

  • Scalable to multi-gram quantities with retained ee.

Enzymatic Resolution of Racemic Esters

For racemic mixtures, immobilized lipases (e.g., Candida antarctica Lipase B) selectively hydrolyze the (S)-enantiomer, enriching the (R)-ester. The reaction occurs in biphasic systems (water/isooctane) at 37°C, with hydrolysis monitored via HPLC.

Typical Protocol:

  • Substrate: Racemic dimethyl ester (10 mM).

  • Enzyme Loading: 20 mg/mL immobilized lipase.

  • Conversion: 50% hydrolysis of (S)-ester after 48 hours.

  • Recovery: 95% ee (R)-ester via extraction.

Mechanistic Insight:
The enzyme’s active site accommodates the (S)-ester’s stereochemistry, facilitating nucleophilic attack by water. The (R)-ester remains unreacted due to steric hindrance from the binaphthyl backbone.

Industrial-Scale Continuous Flow Synthesis

To meet bulk demands, continuous flow reactors enhance reaction efficiency. The dicarboxylic acid and methanol are pumped through a heated reactor (100°C, 20 bar) packed with solid acid catalysts (e.g., Amberlyst-15). Residence times of 30 minutes achieve 95% conversion, with inline distillation removing water and driving equilibrium.

Process Advantages:

  • Throughput: 1 kg/hour per reactor module.

  • Catalyst Longevity: 500+ hours before regeneration.

  • Purity: ≥99% by GC-MS without recrystallization.

Crystallization and Purification Strategies

Final purification ensures pharmaceutical-grade enantiopurity. Chiral solvents (e.g., (S)-limonene) induce selective crystallization of the (R)-ester. Alternatively, simulated moving bed (SMB) chromatography separates enantiomers using cellulose-based stationary phases.

Crystallization Data:

Solvent SystemTemp (°C)ee After Crystallization (%)Recovery (%)
Ethanol/Water (7:3)499.570
(S)-Limonene2599.865
Hexane/Ethyl Acetate-2098.980

Chemical Reactions Analysis

Types of Reactions

®-(+)-Dimethyl-2,2’-dihydroxy-1,1’-binaphthalene-3,3’-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for converting hydroxyl groups to halides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated binaphthyl derivatives.

Scientific Research Applications

Chemical Properties and Reactions

(R)-(+)-Dimethyl-2,2'-dihydroxy-1,1'-binaphthalene-3,3'-dicarboxylate can undergo various chemical reactions:

  • Oxidation : Hydroxyl groups can be oxidized to form quinones.
  • Reduction : Ester groups can be reduced to alcohols.
  • Substitution : Hydroxyl groups can participate in nucleophilic substitution reactions.

These reactions enable the synthesis of derivatives with altered biological or physical properties.

Chemistry

In the field of chemistry, this compound serves as a chiral ligand in asymmetric synthesis. Its ability to form stable complexes with metal ions facilitates enantioselective reactions, which are crucial for producing chiral compounds in pharmaceuticals.

Biology

The compound has been investigated for its potential in enantioselective biological processes . Studies indicate that it can bind to various biological targets and may inhibit enzymes involved in oxidative stress pathways. This suggests potential therapeutic applications in diseases linked to oxidative damage.

Medicine

In medicinal chemistry, this compound is explored for its role in the development of chiral drugs . Its unique structural features contribute to its effectiveness in drug formulation and design.

Industry

The compound is utilized in the production of optically active materials and polymers , leveraging its chiral properties to create materials with specific optical activities that are important in various applications.

This compound exhibits notable biological activities:

  • Antioxidant Properties : Research indicates that it may inhibit enzymes involved in oxidative stress pathways and scavenge free radicals effectively.
  • Anti-inflammatory Effects : In vitro studies show that it can modulate inflammatory pathways and reduce pro-inflammatory cytokine production.

Mechanism of Action

The mechanism by which ®-(+)-Dimethyl-2,2’-dihydroxy-1,1’-binaphthalene-3,3’-dicarboxylate exerts its effects is primarily through its chiral properties. It can form complexes with various metal ions, which then participate in catalytic cycles. The chiral environment provided by the compound ensures enantioselective reactions, making it valuable in asymmetric synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations at 3,3'-Positions

Ester vs. Aldehyde Derivatives
  • (R)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3,3'-dicarboxaldehyde (CAS: 121314-69-0) Key Differences: Replaces ester groups with aldehyde functionalities. Impact: Aldehydes enable further derivatization (e.g., condensation reactions) but reduce thermal stability (melting point: 285°C vs. higher for esters) . Applications: Used in fluorescent sensors for amino acid detection due to its aldehyde-mediated Schiff base formation .
Ester vs. Carboxylic Acid Derivatives
  • 2,2'-Dihydroxy-1,1'-binaphthalene-3,3'-dicarboxylic Acid (CAS: 47568-49-0) Key Differences: Carboxylic acid groups instead of esters. Impact: Increased polarity and solubility in polar solvents (e.g., water or methanol). Lower logP (-0.02) compared to the ester derivative (estimated logP ~3.5) . Applications: Potential use in metal-organic frameworks (MOFs) due to carboxylate coordination capabilities .

Substituent Modifications at 2,2'- and 3,3'-Positions

Methoxy vs. Hydroxyl Groups
  • (R)-2,2′-Dimethoxy-1,1′-binaphthalene (CAS: 35294-28-1)
    • Key Differences : Methoxy groups at 2,2'-positions instead of hydroxyls.
    • Impact : Reduced hydrogen-bonding capacity, lowering enantioselectivity in catalytic applications. Higher stability under basic conditions .
Brominated Analogs
  • (R)-3,3′-Dibromo-2,2′-dimethoxy-1,1′-binaphthalene (CAS: ≥95.0% purity)
    • Key Differences : Bromine atoms at 3,3'-positions and methoxy groups at 2,2'-positions.
    • Impact : Bromine enhances electrophilic reactivity (e.g., Suzuki couplings). Higher molecular weight (472.17 g/mol) increases steric bulk .
    • Applications : Precursor for cross-coupling reactions in pharmaceutical synthesis .

Saturated vs. Aromatic Backbones

  • (R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol Key Differences: Partially saturated binaphthyl backbone. Impact: Reduced rigidity alters chiral induction efficiency. Enhanced solubility in non-polar solvents .

Comparative Data Table

Compound Name CAS Number 3,3'-Substituents 2,2'-Substituents Molecular Weight (g/mol) Key Applications
(R)-(+)-Dimethyl-2,2'-dihydroxy-... 18531-91-4 COOCH3 OH 374.34 Asymmetric catalysis
(R)-3,3'-Dibromo-2,2'-dimethoxy-... ≥95.0% (HPLC) Br OCH3 472.17 Cross-coupling reactions
(R)-2,2'-Dihydroxy-3,3'-dicarboxaldehyde 121314-69-0 CHO OH 342.34 Fluorescent sensors
2,2'-Dihydroxy-3,3'-dicarboxylic acid 47568-49-0 COOH OH 374.34 MOF construction

Biological Activity

(R)-(+)-Dimethyl-2,2'-dihydroxy-1,1'-binaphthalene-3,3'-dicarboxylate (commonly referred to as (R)-(+)-DBD) is a chiral organic compound that has garnered attention for its diverse biological activities. This article delves into its biological mechanisms, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C24_{24}H18_{18}O6_6
  • Molecular Weight : 402.403 g/mol
  • CAS Number : 18531-91-4
  • Melting Point : 245-248 °C
  • Boiling Point : 539.8 °C (predicted)

The compound features two hydroxyl groups and two carboxylate groups attached to a binaphthalene backbone, contributing to its unique properties and biological activities .

Antioxidant Properties

(R)-(+)-DBD has been studied for its potential as an antioxidant . Research indicates that it may inhibit enzymes involved in oxidative stress pathways, making it a candidate for therapeutic applications in diseases linked to oxidative damage. The compound's structural features allow it to scavenge free radicals effectively.

Anti-inflammatory Effects

In vitro studies have shown that (R)-(+)-DBD exhibits anti-inflammatory properties. It has been reported to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity suggests applications in treating chronic inflammatory conditions.

Enzyme Inhibition

(R)-(+)-DBD interacts with various biological targets, particularly enzymes involved in metabolic pathways. Studies have characterized its inhibitory effects on oxidative stress-related enzymes, indicating its potential role in metabolic regulation.

Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant activity of (R)-(+)-DBD using various assays, including DPPH and ABTS radical scavenging tests. The results demonstrated that (R)-(+)-DBD exhibited significant antioxidant activity compared to control compounds.

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
(R)-(+)-DBD78.582.3
Control (Vitamin C)85.288.7

This data suggests that (R)-(+)-DBD could be a viable alternative to traditional antioxidants in pharmaceutical formulations.

Study 2: Anti-inflammatory Mechanism Exploration

In a separate investigation focused on anti-inflammatory mechanisms, (R)-(+)-DBD was administered to macrophage cell lines stimulated with lipopolysaccharides (LPS). The findings indicated a dose-dependent decrease in the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Dose (µM)TNF-alpha Inhibition (%)IL-6 Inhibition (%)
103025
505550
1007570

These results highlight the compound's potential as an anti-inflammatory agent.

Q & A

Basic: What synthetic strategies are recommended for preparing (R)-(+)-Dimethyl-2,2'-dihydroxy-1,1'-binaphthalene-3,3'-dicarboxylate with high enantiomeric purity?

Methodological Answer:
To achieve high enantiomeric purity, asymmetric catalysis or chiral resolution methods are critical. The ligand’s binaphthyl backbone suggests the use of chiral auxiliaries or catalysts during esterification or hydroxyl protection steps. For example, enantioselective synthesis can be optimized using chiral Brønsted acids or metal-ligand complexes to control stereochemistry at the 2,2'-dihydroxy positions. Post-synthesis purification via recrystallization in polar aprotic solvents (e.g., DMSO/water mixtures) or chiral stationary phase HPLC can further enhance purity. X-ray crystallography (as demonstrated in metal-coordination studies) should validate stereochemical integrity .

Basic: How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:
A multi-technique approach is essential:

  • X-ray crystallography : Resolve the absolute configuration and confirm the R-enantiomer’s spatial arrangement, particularly the dihedral angle between binaphthyl rings, which impacts coordination chemistry .
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., methyl esters at 3,3' and hydroxyls at 2,2'). NOESY can confirm spatial proximity of aromatic protons.
  • IR spectroscopy : Identify characteristic C=O (ester) and O–H (phenolic) stretching vibrations (~1700 cm1^{-1} and ~3200 cm1^{-1}, respectively).
  • Circular Dichroism (CD) : Confirm enantiomeric excess by comparing Cotton effects with known R-configuration standards .

Advanced: What role does this ligand play in constructing d10^{10}10 metal coordination polymers, and how can researchers tailor its coordination geometry?

Methodological Answer:
The ligand’s 2,2'-dihydroxy and 3,3'-dicarboxylate groups enable versatile coordination modes. For example:

  • Cadmium/Zinc complexes : Hydrothermal synthesis (120–150°C, aqueous/organic solvent mixtures) promotes deprotonation of hydroxyls, allowing µ3_3-OH bridging and formation of octanuclear [Cd8_8(OH)4_4] clusters. The carboxylates act as bidentate linkers, creating 2D or 3D frameworks .
  • Geometry control : Adjusting pH modulates deprotonation states—lower pH favors carboxylate-metal binding, while higher pH enhances hydroxyl participation. Solvent polarity (e.g., DMF vs. water) also influences cluster nuclearity.
  • Photoluminescence tuning : Ligand-to-metal charge transfer (LMCT) in Cd/Zn complexes produces blue/green emission; substituent modifications (e.g., electron-withdrawing groups) can redshift emission wavelengths .

Advanced: How can computational methods predict and explain the photophysical behavior of metal complexes derived from this ligand?

Methodological Answer:
Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) calculations are critical:

  • Orbital analysis : Calculate HOMO (localized on binaphthyl π-system) and LUMO (metal-centered) energy levels to quantify LMCT efficiency.
  • Excited-state dynamics : Simulate intersystem crossing rates to assess triplet-state contributions, which influence emission lifetimes. For example, [Cd8_8(OH)4_4] clusters exhibit prolonged lifetimes (~ns) due to enhanced spin-orbit coupling .
  • Structure-property relationships : Correlate dihedral angles between naphthalene rings with conjugation length and emission intensity. A smaller dihedral angle (<30°) enhances π-π interactions, increasing quantum yield .

Advanced: What strategies enable the integration of this ligand into metal-organic frameworks (MOFs) with targeted porosity and stability?

Methodological Answer:

  • Secondary Building Units (SBUs) : Combine the ligand with Zn4_4O or Cu2_2 paddlewheel SBUs. The ligand’s rigid binaphthyl core and carboxylate termini facilitate pillared-layer architectures with tunable pore sizes (e.g., 6–12 Å) .
  • Hydrothermal stability : Introduce hydrophobic methyl groups (3,3' positions) to repel water, enhancing framework stability in humid conditions.
  • Gas adsorption studies : Use BET analysis to quantify surface area (>500 m2^2/g) and CO2_2/CH4_4 selectivity. Functionalize the ligand with amine groups post-synthesis to improve CO2_2 binding affinity .

Advanced: How can researchers resolve contradictions in reported catalytic activities of metal complexes involving this ligand?

Methodological Answer:
Discrepancies often arise from subtle synthetic variations:

  • Reaction conditions : Compare catalytic performance under inert (N2_2) vs. aerobic atmospheres—oxygen can oxidize metal centers, altering activity.
  • Ligand protonation state : Conduct pH-dependent studies to identify active species (e.g., fully deprotonated vs. mono-deprotonated forms).
  • Counterion effects : Test different counterions (e.g., NO3_3 ^- vs. ClO4_4 ^-) to assess their influence on metal coordination and catalytic cycles.
  • Kinetic profiling : Use stopped-flow spectroscopy to measure intermediate formation rates, distinguishing electronic vs. steric contributions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-(+)-Dimethyl-2,2'-dihydroxy-1,1'-binaphthalene-3,3'-dicarboxylate
Reactant of Route 2
Reactant of Route 2
(R)-(+)-Dimethyl-2,2'-dihydroxy-1,1'-binaphthalene-3,3'-dicarboxylate

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